1,3-Diaminoisoquinoline
Overview
Description
1,3-Diaminoisoquinoline is a chemical compound that has received considerable attention due to its wide range of biological activities . It belongs to a broad class of compounds containing a fused isoquinoline ring . One of the subgroups of these compounds are aminoisoquinolines, which are interesting due to the central-nervous-system activity shown by some members of this group .
Synthesis Analysis
A series of 6- and 7-substituted derivatives of 1,3-diaminoisoquinoline were synthesized by the reaction of N,N-diethylarylacetamides with POCl3 and then with N,N-dimethylcyanamide . The products were identified by means of spectroscopic methods and their pKa dissociation constants were determined .Chemical Reactions Analysis
The synthesis of 1,3-Diaminoisoquinoline involves the reaction of N,N-diethylarylacetamides with POCl3 and then with N,N-dimethylcyanamide . The products were identified by means of spectroscopic methods .Scientific Research Applications
Synthesis and Basicity
- Synthesis of Derivatives : A study by Zieliński & Kudelko (2003) focuses on synthesizing 6- and 7-substituted derivatives of 1,3-diaminoisoquinoline. These derivatives were created using a reaction involving N,N-diethylarylacetamides, POCl3, and N,N-dimethylcyanamide, and their properties were identified using spectroscopic methods.
Chemical Synthesis Techniques
- Copper-Catalyzed Synthesis : Shi et al. (2013) developed a copper-catalyzed method for synthesizing 1,3-diaminoisoquinoline derivatives, offering a new strategy for creating isoquinoline derivatives with diverse functional groups (Shi et al., 2013).
Biological and Pharmacological Applications
- Anticancer and Anti-HIV Activities : Yan et al. (2010) synthesized novel polyhalo 2,4-diaminoquinazolines, which exhibited significant anticancer and anti-HIV activities, providing promising leads for future drug development (Yan et al., 2010).
- Antibacterial Properties : Nanda, Ganguli, & Chakraborty (2007) reported the synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, which showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria (Nanda, Ganguli, & Chakraborty, 2007).
- Anti-HCV Compounds : Yu et al. (2014) discovered 2,4-diaminoquinazoline derivatives as potent inhibitors of HCV NS3/4A protease, demonstrating potential as novel anti-HCV compounds (Yu et al., 2014).
Safety And Hazards
The safety data sheet for 1,3-Diaminoisoquinoline advises against medicinal, household or other use . It suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
isoquinoline-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDNVPUMVQGSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diaminoisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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